4-(2-Pyridylazo)resorcinol

Catalog No.
S8105212
CAS No.
113964-55-9
M.F
C11H9N3O2
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Pyridylazo)resorcinol

CAS Number

113964-55-9

Product Name

4-(2-Pyridylazo)resorcinol

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,3-diol

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H

InChI Key

RJNYNDHYSJRRDW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O

4-(2-Pyridylazo)resorcinol, commonly referred to as PAR, is a chemical compound with the formula C₁₁H₉N₃O₂. It is a member of the pyridylazo class of compounds and is notable for its ability to form chelates with various metal ions. The compound features a pyridine ring, an azo group, and a resorcinol moiety, which contribute to its unique chemical properties. PAR is primarily utilized as a metallochromic indicator in analytical chemistry due to its ability to exhibit color changes upon complexation with metal ions.

Metallochromic Indicator and Complexometric Titrations

4-(2-Pyridylazo)resorcinol, also known as PAR or PARS, is a vital reagent in analytical chemistry and scientific research applications []. It functions as a metallochromic indicator, forming intensely colored complexes with various metal ions []. This property makes PAR highly valuable in complexometric titrations, a technique for quantifying metal ions in solution. During a complexometric titration, PAR is added to the solution containing the metal ion of interest. As the titrant (a solution containing a complexing agent) is gradually added, it binds to the metal ion, forming a stable complex. The colored PAR-metal complex dissociates as the titrant consumes all the free metal ions. The endpoint of the titration is marked by a distinct color change in the solution, signifying the complete complexation of the metal ion [].

Spectrophotometric Determination of Transition Metals

PAR's ability to form colored complexes with metal ions also makes it a powerful tool in spectrophotometric determinations []. In this application, PAR reacts with the metal ion of interest to form a colored complex in solution. The intensity of the absorbed light at a specific wavelength is then measured using a spectrophotometer. The absorbance is directly proportional to the concentration of the metal-PAR complex, allowing researchers to quantify the amount of metal ion present in the sample []. PAR exhibits high sensitivity for various transition metals, including copper, nickel, cobalt, and iron [].

, particularly involving complexation with metal ions. The kinetics and mechanisms of these reactions have been extensively studied. For instance, interactions between PAR and divalent metal ions such as zinc and copper have been investigated in aqueous solutions at specific pH levels. The reactions are monitored spectrophotometrically, revealing that the formation of complexes follows first-order kinetics with respect to each reactant .

Key Reactions

  • Complexation with Metal Ions: PAR forms stable complexes with metal ions like Cu²⁺, Zn²⁺, and others. The stability constants for these complexes vary significantly; for example, the stability constant for the copper(II)-PAR complex has been reported as approximately 5×10115\times 10^{11} at 25°C .
  • Acid-Base Reactions: PAR exhibits distinct acid dissociation constants, which influence its behavior in solution. The first dissociation constant is around 1.48×1061.48\times 10^{-6} (pKa ≈ 5.83), indicating its weak acidic nature .

PAR has demonstrated significant biological activity, particularly in studies involving metal ion release from biological systems. For example, it has been used to monitor zinc release from Escherichia coli enzymes, showcasing its utility in biochemical assays . The compound's ability to form stable complexes with metal ions makes it a valuable tool in studying metalloproteins and enzyme dynamics.

The synthesis of 4-(2-Pyridylazo)resorcinol typically involves the azo coupling reaction between resorcinol and 2-pyridine diazonium salts. This method allows for the selective formation of the azo compound while controlling reaction conditions such as temperature and pH to optimize yield.

General Steps:

  • Preparation of Diazotized Compound: A solution of 2-aminopyridine is diazotized using nitrous acid.
  • Coupling Reaction: The diazonium salt is then reacted with resorcinol under controlled conditions to yield 4-(2-Pyridylazo)resorcinol.
  • Purification: The product is purified through recrystallization or chromatography techniques.

4-(2-Pyridylazo)resorcinol has several applications across various fields:

  • Analytical Chemistry: It serves as a metallochromic indicator for detecting trace levels of metals in samples.
  • Biochemistry: Used in studies involving enzyme activity and metal ion interactions.
  • Environmental Monitoring: Employed in assessing metal contamination in environmental samples.

Studies on the interactions of PAR with metal ions reveal that it can form multiple types of complexes depending on the metal ion involved and the environmental conditions (e.g., pH). For instance, it forms 1:1 complexes with Cu²⁺ and Zn²⁺ while exhibiting different stoichiometries with other metals like iron . These interactions are crucial for understanding how PAR can be utilized in various analytical applications.

Several compounds share structural or functional similarities with 4-(2-Pyridylazo)resorcinol. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityKey FeaturesUnique Aspects
2-(2-Pyridylazo)-5-nitrophenolAzo group presentUsed as a colorimetric reagentHigher sensitivity towards certain metal ions
4-(2-Pyridylazo)-phenolSimilar azo structureForms stable chelates with transition metalsDifferent solubility characteristics
4-Amino-3-hydroxy-1-naphthalenesulfonic acidSimilar functional groupsUtilized in dye applicationsDifferent reactivity profiles compared to PAR

4-(2-Pyridylazo)resorcinol stands out due to its specific chelation properties and its role as a metallochromic indicator, making it particularly valuable in both analytical and biological contexts.

Physical Description

Orange powder; [Alfa Aesar MSDS]

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

215.069476538 g/mol

Monoisotopic Mass

215.069476538 g/mol

Heavy Atom Count

16

UNII

N68T40H95T

Related CAS

52722-53-9 (di-hydrochloride salt)

General Manufacturing Information

1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-: ACTIVE

Dates

Modify: 2023-11-23
Xiong et al. Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants Nature Chemical Biology, doi: 10.1038/nchembio874, published online 15 April 2007 http://www.nature.com/naturechemicalbiology

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